Ripretinib
Overview
Description
Ripretinib, also known as Qinlock, is a small molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor α (PDGFRA). It is used to treat gastrointestinal stromal tumor (GIST) in patients who have received treatment with at least 3 other medicines .
Synthesis Analysis
Ripretinib was synthesized by constructing a 1,6-naphtholide involving the junction of an α-aryl ester and appropriately functionalized 4-aminopyridine .Molecular Structure Analysis
Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase .Chemical Reactions Analysis
Ripretinib is a small molecule inhibitor of the receptor tyrosine kinases KIT and PDGFRA. After successive cycles of treatment, gastrointestinal stromal tumours can carry a wide array of mutations, which makes resistance to treatment more likely .Physical And Chemical Properties Analysis
The molecular formula of Ripretinib is C24H21BrFN5O2 and its molecular weight is 510.36 .Scientific Research Applications
Ripretinib was designed to inhibit a broad spectrum of mutant KIT and PDGFRA kinases found in cancers, especially in GISTs, where drug-resistant KIT mutations are a major challenge (Smith et al., 2019).
A study explored the electronic properties and molecular bioactivity of Ripretinib, indicating its potential inhibition of novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins (Alharthi et al., 2020).
The Phase III study, INTRIGUE, compared the safety and efficacy of ripretinib versus sunitinib in patients with advanced GIST following imatinib treatment. It aimed to assess ripretinib's ability to target secondary resistance mutations that may develop after other tyrosine kinase inhibitors (Nemunaitis et al., 2019).
Ripretinib received its first approval in the USA in May 2020 for the treatment of adult patients with advanced GIST who have received prior treatment with ≥3 kinase inhibitors, including imatinib (Dhillon, 2020).
Intrapatient dose escalation of Ripretinib after disease progression provided clinically meaningful outcomes in advanced GIST across various lines of therapy (George et al., 2021).
Ripretinib has demonstrated efficacy and a favorable safety profile in a multicenter, retrospective study in Chinese patients with advanced GIST (Yang et al., 2023).
A study analyzed the effect of hepatic impairment on the pharmacokinetics of ripretinib, providing valuable information for dose recommendations in patients with varying degrees of hepatic impairment (Li et al., 2022).
Ripretinib was explored in the context of drug-drug interactions, particularly with CYP3A inhibition, CYP3A induction, and gastric acid reduction, to assess its pharmacokinetics under different conditions (Li et al., 2022).
Safety And Hazards
Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .
Future Directions
Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .
properties
IUPAC Name |
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVGZHQAGLHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027956 | |
Record name | Ripretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
568.6±50.0 | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ripretinib | |
CAS RN |
1442472-39-0 | |
Record name | Ripretinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ripretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIPRETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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